Levetimide hydrochloride

描述

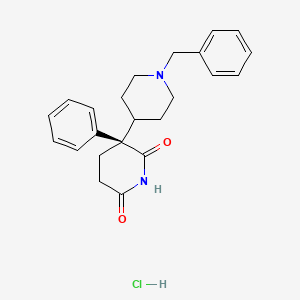

Structure

3D Structure of Parent

属性

CAS 编号 |

21888-97-1 |

|---|---|

分子式 |

C23H27ClN2O2 |

分子量 |

398.93 |

IUPAC 名称 |

(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m0./s1 |

InChI 键 |

XSOOSXRNMDUWEM-BQAIUKQQSA-N |

SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levetimide hydrochloride; Levetimide HCl; Benzetimide hydrochloride, (R)-; |

产品来源 |

United States |

Advanced Synthetic Methodologies and Structural Characterization of Levetimide Hydrochloride

Innovative Synthetic Pathways for Levetimide (B1674941) Hydrochloride and Analogues

The synthesis of Levetimide Hydrochloride and its related compounds has evolved, with modern chemistry offering pathways that are both efficient and highly selective. These methods are crucial for producing the desired molecule while minimizing unwanted byproducts.

Enantioselective and Stereocontrolled Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, is a critical approach in modern chemistry, particularly in the pharmaceutical field, because different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org This form of synthesis aims to produce a specific stereoisomer, which in the case of many pharmaceuticals, is essential for its intended therapeutic effect. wikipedia.org The core principle of enantioselective synthesis is to create new elements of chirality in a molecule in a way that favors the formation of one enantiomer or diastereomer over others. wikipedia.org

Strategies for achieving enantioselective synthesis are varied and include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or sugars, and modifies them through a series of reactions to arrive at the target molecule. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a temporary molecular fragment that is attached to the starting material to guide the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed.

Enantioselective Catalysis: This approach uses a chiral catalyst to influence the stereochemistry of the reaction. The catalyst, being chiral itself, interacts with the substrate to favor the formation of one enantiomer. This is a highly efficient method as only a small amount of the catalyst is needed. wikipedia.orgrsc.orgnih.govchemrxiv.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering routes that are more efficient and environmentally benign. rsc.org Catalysts are substances that accelerate a chemical reaction without being consumed in the process. google.com Their use can lead to higher yields, milder reaction conditions, and reduced waste. rsc.orggoogle.com

Different types of catalysis can be employed in organic synthesis:

Homogeneous Catalysis: The catalyst is in the same phase as the reactants. This often allows for high selectivity and mild reaction conditions. hilarispublisher.com

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants. These catalysts are often easier to separate from the reaction mixture, which is a significant advantage in industrial processes.

Biocatalysis: This involves the use of enzymes or whole microorganisms to catalyze reactions. Biocatalysts are often highly specific and can operate under very mild conditions. wikipedia.org

Photocatalysis: This strategy utilizes light to generate reactive intermediates from a photocatalyst. nih.gov Dual-catalyst strategies, combining a photocatalyst with another type of catalyst like a Lewis acid or an organocatalyst, have expanded the scope of synthetic photochemistry. nih.gov

The development of new catalytic methods is an active area of research. For example, highly efficient methods for the synthesis of phosphite (B83602) diesters have been developed using zinc(II) catalysts, which are environmentally friendly. rsc.org In the synthesis of other complex molecules, catalytic systems involving metals like manganese have been shown to be effective for various oxidation reactions. google.com

Optimization of Reaction Conditions for this compound Yield and Purity (Academic context)

Optimizing reaction conditions is a fundamental aspect of synthetic chemistry, aiming to maximize product yield and purity while ensuring safety and efficiency. researchgate.netnih.gov This process involves systematically varying parameters such as solvent, temperature, reaction time, and the type and amount of reagents and catalysts. researchgate.netresearchgate.net

A systematic approach to optimization often involves:

Solvent Screening: The choice of solvent can significantly impact reaction rates and product yields. Different solvents are tested to find the one that provides the best results. researchgate.net For instance, in one study, ethanol (B145695) was found to be the superior solvent for a particular reaction in terms of both time and yield. researchgate.net

Reagent and Catalyst Concentration: The amount of reagents and catalysts used can be critical. Increasing the amount of a catalyst can decrease reaction time and increase yield, but an excessive amount may lead to a decrease in yield. researchgate.net

Temperature and Time: These two parameters are often interdependent. Higher temperatures can lead to faster reactions but may also promote side reactions, reducing purity. Therefore, a balance must be found.

In an academic setting, reaction optimization projects provide valuable training for students, teaching them synthetic methodology, data analysis, and critical thinking. nih.gov For example, in the synthesis of Levobupivacaine Hydrochloride, extensive research was conducted to investigate various reaction conditions to improve yield and purity, ultimately leading to a new, optimized synthetic route. researchgate.netnih.gov This optimization not only improved the efficiency of the synthesis but also enhanced its safety profile for potential industrial-scale production. nih.gov

Table 1: Factors in Reaction Condition Optimization

| Parameter | Description | Importance |

|---|---|---|

| Solvent | The medium in which the reaction takes place. | Affects solubility of reactants, reaction rate, and sometimes the reaction pathway. |

| Temperature | The thermal energy supplied to the reaction. | Influences reaction rate; higher temperatures generally lead to faster reactions but can also cause decomposition or side reactions. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Needs to be sufficient for completion of the reaction but not so long that byproducts form. |

| Catalyst | A substance that increases the rate of a reaction without being consumed. | Can dramatically improve reaction efficiency and selectivity. The choice and concentration are critical. researchgate.net |

| Reagent Concentration | The amount of reactants used. | Affects reaction kinetics and stoichiometry. The ratio of reactants can influence the product distribution. |

Elucidation of this compound Molecular Structure

Determining the precise three-dimensional arrangement of atoms in a molecule is crucial for understanding its properties and function. A variety of advanced analytical techniques are employed to achieve this. americanpharmaceuticalreview.com

Advanced Spectroscopic Techniques (e.g., 2D NMR, High-Resolution MS)

Spectroscopic techniques are indispensable for the characterization of chemical compounds. unizar-csic.es They involve the interaction of electromagnetic radiation with the sample to obtain information about its structure and composition. unizar-csic.esnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic molecules in solution. uba.ar While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR experiments, such as COSY and HSQC, offer much greater detail by revealing the connectivity between atoms. uba.arnih.gov This is particularly useful for complex molecules where signals in the 1D spectrum may overlap. frontiersin.orgeconomie.gouv.fr Fast 2D NMR techniques have been developed to reduce the time required for analysis, which is beneficial for studying dynamic processes. frontiersin.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound with high accuracy. uba.ar High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its molecular formula. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are characteristic of the functional groups present. americanpharmaceuticalreview.comspectroscopyonline.commdpi.com These techniques serve as a "fingerprint" for a molecule and are widely used for identification and to study molecular interactions. unizar-csic.esnumberanalytics.comspectroscopyonline.com

Table 2: Comparison of Advanced Spectroscopic Techniques

| Technique | Information Obtained | Key Advantages |

|---|---|---|

| 2D NMR | Detailed structural connectivity, stereochemistry. frontiersin.org | Provides unambiguous structural elucidation for complex molecules. |

| High-Resolution MS | Precise molecular weight and elemental composition. nih.gov | High sensitivity and accuracy for formula determination. |

| IR/Raman Spectroscopy | Presence of specific functional groups, molecular "fingerprint". spectroscopyonline.com | Non-destructive and provides rapid identification. numberanalytics.com |

X-ray Crystallographic Analysis of this compound and Co-crystals

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govanton-paar.com The technique involves diffracting a beam of X-rays off a single crystal of the compound. anton-paar.comyoutube.com The resulting diffraction pattern is then used to calculate the positions of all the atoms in the crystal lattice. anton-paar.comresearchgate.net This provides an unambiguous determination of the molecule's absolute configuration and conformation. nih.gov

The process of X-ray crystallography involves several key steps:

Crystal Growth: A high-quality single crystal of the compound must be grown. This is often the most challenging and time-consuming step. nih.gov

Data Collection: The crystal is mounted in an X-ray diffractometer, and the diffraction data are collected. anton-paar.com

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data. researchgate.net

In pharmaceutical sciences, X-ray crystallography is not only used to study the active pharmaceutical ingredient (API) itself but also to analyze co-crystals . mdpi.comajpp.inrsc.org Co-crystals are crystalline solids that contain the API and one or more other molecules (co-formers) in a specific stoichiometric ratio. polycrystalline.itresearchgate.net The formation of co-crystals can significantly alter the physicochemical properties of a drug, such as its solubility, stability, and dissolution rate. mdpi.comajpp.inresearchgate.net X-ray diffraction is essential for confirming the formation of a co-crystal and for understanding the intermolecular interactions, such as hydrogen bonds, that hold the components together in the crystal lattice. mdpi.compolycrystalline.it

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of levetimide is fundamentally defined by its stereochemistry. Levetimide is the (S)-enantiomer of the potent muscarinic receptor antagonist, dexetimide (B1670337). The profound difference in pharmacological activity between these two stereoisomers serves as a classic example of stereospecificity in drug-receptor interactions, where the three-dimensional arrangement of atoms is critical for biological function. nih.gov

The design of analogues related to levetimide is overwhelmingly guided by the principle of stereoselectivity. The core observation is that the (R)-configuration, as seen in dexetimide, is essential for high-affinity binding to muscarinic acetylcholine (B1216132) receptors, while the (S)-configuration of levetimide results in a dramatic loss of potency. nih.govnih.gov

Key design principles derived from this observation include:

Chiral Center Integrity: The primary consideration in designing analogues is the absolute configuration of the chiral center bearing the phenyl and piperidine (B6355638) rings. Maintaining the (R)-configuration is paramount for achieving significant muscarinic antagonist activity.

Exploration of Substituents: While the stereocenter is critical, modifications to the phenyl and benzyl (B1604629) groups could be explored to modulate properties like selectivity for muscarinic receptor subtypes, pharmacokinetics, and metabolism. However, any such analogue design must preserve the essential stereochemical orientation.

Use as a Negative Control: In research, levetimide itself serves as an invaluable tool. The synthesis of both enantiomers (dexetimide and levetimide) is a common strategy to validate that the observed biological effect of the active compound is due to a specific receptor interaction rather than non-specific effects. nih.govosti.gov A significant separation in activity (often >1000-fold) between the enantiomers is considered strong evidence for a specific receptor-mediated mechanism. nih.gov

The most significant structural variation in the context of levetimide is its stereochemical inversion to dexetimide. In vitro studies consistently demonstrate that levetimide has a markedly lower affinity for muscarinic receptors compared to its (R)-enantiomer.

A key preclinical study characterized the binding of various muscarinic antagonists to receptors in the porcine coronary artery using a radioligand binding assay with (-)-[3H]quinuclidinyl benzilate ([3H]QNB). The inhibitory constant (pKi) values, which indicate the binding affinity of a ligand to a receptor, were determined. The results highlighted a profound difference in potency between dexetimide and levetimide. Dexetimide was found to be approximately 2000 times more potent than levetimide in this assay. nih.gov The potencies of these antagonists in the binding assay also correlated well with their ability to antagonize acetylcholine-induced contraction of the coronary artery (pA2 values), confirming that the binding affinity translates to functional activity. nih.gov

| Compound | Binding Affinity (pKi) | Relative Potency Comment |

|---|---|---|

| Quinuclidinyl benzilate (QNB) | Not specified, used as radioligand | High-affinity reference ligand |

| Dexetimide | High | Potent antagonist |

| Atropine | Intermediate-High | Classic antagonist |

| Pirenzepine | Intermediate | M1 selective antagonist |

| AF-DX 116 | Lower | M2 selective antagonist |

| Levetimide | Very Low | ~2000-fold less potent than Dexetimide |

| Gallamine | Very Low | Antagonist with allosteric properties |

This interactive table summarizes the relative binding affinities from the study. The exact numerical pKi values were not provided in the source text, but the rank order of potency was clearly stated.

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt and their relative energies. For a drug to be biologically active, it must adopt a specific conformation, often termed the "bioactive conformation," that is complementary to the binding site of its target receptor. numberanalytics.com

The dramatic difference in biological activity between dexetimide and levetimide is a direct consequence of their conformational differences imposed by the opposite stereochemistry at the chiral center. nih.gov Although detailed crystallographic or NMR structural data for levetimide bound to a receptor is not available from the search results, the functional data strongly implies the following:

The three-dimensional structure of the muscarinic receptor's binding pocket is chiral.

The specific arrangement of the phenyl group, the piperidine ring, and the acetamide (B32628) side chain of dexetimide allows for optimal interactions (e.g., hydrophobic, hydrogen bonding) with complementary residues in the receptor binding site.

In contrast, levetimide, as the (S)-enantiomer, cannot present these same functional groups in the correct spatial orientation. Its conformation prevents it from fitting properly into the binding pocket, leading to a significant loss of binding affinity and, consequently, a lack of biological activity. nih.govnih.gov

The synthesis of radiolabeled levetimide, such as with carbon-11, for use in techniques like Positron Emission Tomography (PET), further underscores its role in conformational studies. osti.gov By comparing the in vivo distribution of labeled dexetimide and levetimide, researchers can differentiate between specific receptor binding (high with dexetimide, low with levetimide) and non-specific binding or tissue distribution, thereby validating the location and density of the target receptors in the living brain. osti.gov

Molecular and Cellular Pharmacology of Levetimide Hydrochloride

Elucidation of Levetimide (B1674941) Hydrochloride's Molecular Targets and Binding Mechanisms

The principal molecular target identified for levetimide and its enantiomer, dexetimide (B1670337), is the muscarinic acetylcholine (B1216132) receptor (mAChR). ncats.iopatsnap.comwikipedia.org Levetimide exhibits a much lower affinity for these receptors compared to dexetimide, a property that is exploited in receptor binding studies to differentiate between specific (receptor-mediated) and non-specific binding. osti.govnih.gov While the mAChR is the most extensively studied target, some research indicates that levetimide may also interact with other receptor sites. It has been shown to be a potent and stereoselective inhibitor of 3Hpentazocine binding, with an inhibition constant (Ki) of 2.2 nM, suggesting an interaction with sigma receptors. medchemexpress.com It also inhibits [3H]DTG binding, though with lower potency and without stereoselectivity (Ki of 103 nM). medchemexpress.com

The binding of levetimide to muscarinic receptors is characterized by significantly lower affinity and faster kinetics compared to its active enantiomer, dexetimide. This stereoselectivity is a hallmark of their interaction with the chiral environment of the receptor binding site. nih.gov Studies have quantified this difference across various tissues and experimental conditions.

In competitive binding assays against [3H]acetylcholine in rat brain homogenates, levetimide displayed a very low affinity, with a Ki value of 9513 nM. jneurosci.org In contrast, studies using the antagonist radioligand [3H]dexetimide reported an equilibrium dissociation constant (Kd) of 0.82 nM for dexetimide itself, highlighting the vast difference in affinity between the enantiomers. embopress.orgembopress.org

A functional study in guinea-pig auricles determined the pA2 value, a measure of antagonist potency, to be 6.0 for levetimide and 9.82 for dexetimide. scispace.com This corresponds to a potency difference of more than 6,600-fold. scispace.com Similarly, in mouse pituitary tumor cells, a stereoselectivity factor of 4,300 was observed between dexetimide and levetimide in displacing the muscarinic antagonist (-)-[3H]quinuclidinyl benzilate ([3H]QNB). nih.gov Kinetic experiments in this same cell line yielded an association rate constant (k+1) of 2.2 x 10⁸ M⁻¹ min⁻¹ and a dissociation rate constant (k-1) of 6.8 x 10⁻³ min⁻¹ for [3H]QNB binding. nih.gov

The rate of uptake and washout for levetimide in tissue is considerably faster than that of dexetimide, which reflects its weaker binding and lower affinity. scispace.com No specific thermodynamic data (e.g., Gibbs free energy, enthalpy, or entropy changes) for the binding of Levetimide Hydrochloride have been detailed in the reviewed literature.

Interactive Table: Binding Affinity of Levetimide and Related Compounds at Muscarinic Receptors

| Compound | Ligand | Preparation | Ki (nM) | Kd (nM) | pA2 | Potency Ratio (Dexetimide/Levetimide) | Reference |

| Levetimide | [3H]Acetylcholine | Rat CNS | 9513 | - | - | - | jneurosci.org |

| Levetimide | Carbachol (B1668302) | Guinea-pig auricles | - | - | 6.0 | - | scispace.com |

| Dexetimide | [3H]Dexetimide | Calf forebrain | - | 0.82 | - | - | embopress.orgembopress.org |

| Dexetimide | Carbachol | Guinea-pig auricles | - | - | 9.82 | >6600 | scispace.com |

| Benzetimide (B37474) Enantiomers | (-)-[3H]QNB | Mouse pituitary tumor cells | - | - | - | 4300 | nih.gov |

This compound does not directly bind to and modulate ion channels or transporters as its primary mechanism of action. Instead, its effects are mediated through its interaction with muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). numberanalytics.com The antagonism of mAChRs by compounds like levetimide and dexetimide indirectly influences the activity of various ion channels that are downstream effectors in mAChR signaling pathways.

For example, muscarinic receptor activation is known to modulate K+, Ca2+, and Cl- channels, leading to changes in neuronal excitability and cellular function. numberanalytics.com In a preclinical study on the nematode Ascaris suum, cholinergic agents were shown to induce changes in the input resistance of motorneurons, a measure that is dependent on ion channel activity. psu.edu While levetimide was used in this study, its specific effects were not detailed, with the focus being on other cholinergic agents. psu.edu As a very weak antagonist, levetimide would be expected to have minimal effect on these downstream ion channels compared to a potent agonist or its active enantiomer, dexetimide.

The available scientific literature does not indicate that this compound's primary pharmacological action involves the direct modulation of enzyme activity. Its mechanism is characterized as a direct competitive antagonist at muscarinic acetylcholine receptors. nih.gov This is distinct from indirect-acting cholinergic agents, which function by inhibiting the enzyme acetylcholinesterase (AChE), thereby increasing the concentration of acetylcholine at the synapse. openstax.org Levetimide does not act as an AChE inhibitor.

Specific biophysical studies such as X-ray crystallography or NMR spectroscopy to define the precise three-dimensional structure of the levetimide-receptor complex are not described in the reviewed literature. However, biophysical characterization of its binding in a physiological context has been achieved through advanced imaging techniques.

Specifically, a radioiodinated version of levetimide, [123I]4-iodolevetimide ([123I]ILev), has been developed for use in Single Photon Emission Computed Tomography (SPECT) imaging of the human brain. nih.gov In these studies, [123I]ILev serves as a crucial tool to measure non-specific binding in vivo. nih.gov Following injection, [123I]ILev shows low and uniform concentration throughout the brain, with its activity decreasing relatively quickly and not correlating with the known distribution of muscarinic receptors. osti.govnih.gov This is in stark contrast to its active enantiomer, [123I]4-iododexetimide ([123I]IDex), which shows high uptake in receptor-rich areas like the neostriatum and cortex. nih.gov The ability to subtract the non-specific binding signal of [123I]ILev from the total signal of [123I]IDex allows for the generation of images that reflect specific binding to muscarinic receptors, providing a powerful biophysical tool for studying receptor distribution and density in the living human brain. nih.gov

Intracellular Signaling Pathways Affected by this compound

As a muscarinic receptor antagonist, levetimide's function is to block the initiation of intracellular signaling cascades that are normally triggered by the binding of acetylcholine or other muscarinic agonists. nih.govnumberanalytics.com The extent of this blockade is dependent on the concentration of levetimide and its very low binding affinity.

Muscarinic acetylcholine receptors are coupled to various intracellular second messenger systems via G-proteins. numberanalytics.com For instance, M1, M3, and M5 receptors typically couple through Gq/11 to activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C. M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

A study on mouse pituitary tumor cells (AtT-20/D16-16) demonstrated that muscarinic receptor activation by the agonist carbachol resulted in two distinct biochemical effects: the inhibition of isoproterenol-stimulated cAMP formation and the stimulation of phosphatidylinositol turnover. nih.gov The study also confirmed the stereoselective binding of the benzetimide enantiomers at the receptors mediating these effects. nih.gov As a competitive antagonist, levetimide would, in principle, oppose these actions. However, due to its extremely low potency (over 4000-fold weaker than dexetimide), a significantly higher concentration of levetimide would be required to produce any meaningful blockade of these second messenger systems compared to its active enantiomer. nih.gov Therefore, its primary role remains that of an inactive control for studying the potent effects of dexetimide on these signaling pathways.

Protein Phosphorylation Cascades

Muscarinic receptor antagonists are known to influence phosphorylation events. For instance, the non-selective muscarinic antagonist scopolamine (B1681570) has been shown to increase the phosphorylation of extracellular signal-regulated kinases (ERK) in the medial prefrontal cortex and striatum. nih.gov This effect is thought to be mediated by the blockade of inhibitory tones from M2/M4 receptors, which are negatively coupled to the cAMP-PKA pathway. nih.gov Furthermore, muscarinic receptor activation can stimulate the PI3K/Akt and Src-like tyrosine kinase pathways, which are critical for cell survival; antagonism by a compound like Levetimide could theoretically inhibit these pathways. capes.gov.br In cardiac myocytes, muscarinic stimulation has been found to modulate the phosphorylation of ryanodine (B192298) receptor 2 (RyR2) at serine 2808 and serine 2814 through protein kinase G (PKG) and Ca/calmodulin-dependent protein kinase II (CaMKII) respectively, an effect mediated by M2 and M3 receptor subtypes. ahajournals.org

Sigma-1 receptor activation is also intricately linked to cellular phosphorylation cascades. Sigma-1 receptor agonists can modulate calcium signaling, which in turn can stimulate CaMKII, protein kinase C (PKC), and ERK. frontiersin.org This modulation can subsequently influence synaptic plasticity and neuronal resilience. frontiersin.org

Table 1: Potential Effects of this compound on Protein Phosphorylation Cascades (Inferred from Receptor Activity)

| Signaling Pathway | Receptor Target | Potential Effect of this compound | Reference |

| ERK/MAPK Pathway | Muscarinic Receptors | Potential increase in phosphorylation by blocking inhibitory input. | nih.gov |

| PI3K/Akt Pathway | Muscarinic Receptors | Potential inhibition of survival pathways. | capes.gov.br |

| CaMKII/PKC/ERK | Sigma-1 Receptors | Modulation of synaptic plasticity-related phosphorylation. | frontiersin.org |

Gene Expression and Proteomic Alterations (in vitro/cell line models)

There is a lack of direct evidence from studies investigating global gene expression or proteomic changes specifically induced by this compound. Research on related compounds and receptor systems, however, provides a basis for potential effects.

For example, antipsychotic drugs that interact with some of the same receptors as Levetimide are known to modulate the expression of genes involved in synaptic function and the regulation of intracellular calcium. nih.gov Chronic treatment with clozapine, which has a complex receptor binding profile, alters the expression of genes such as chromogranin A and synaptotagmin (B1177969) V in the cortex. nih.gov

From a proteomics perspective, analysis of cellular responses to ligands acting on these receptors can reveal changes in protein networks related to cell growth, apoptosis, and metabolism. nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com For instance, the inhibition of cholesterol absorption by ezetimibe, a compound affecting lipid metabolism, has been shown to increase the gene expression of the LDL receptor in the intestine. nih.gov While not directly related, this illustrates how receptor modulation can lead to specific changes in gene expression.

Given Levetimide's action on sigma-1 receptors, which are involved in neuroplasticity and cellular stress responses, it is plausible that treatment with this compound could alter the expression of genes and proteins related to these processes. nih.govoup.com

Electrophysiological Effects of this compound

Direct electrophysiological studies on this compound are scarce. However, a wealth of information on the electrophysiological effects of sigma receptor ligands and muscarinic antagonists allows for an informed discussion of its likely properties.

Patch-Clamp Studies in Neuronal and Non-Neuronal Cell Lines

Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on ion channels. feps.orgkarger.commoleculardevices.comwikipedia.orgnih.govnih.gov Studies on sigma-1 receptor ligands have demonstrated significant modulation of various ion channels.

Sigma-1 receptor agonists have been shown to inhibit voltage-gated Na+ and Ca2+ channels and modulate K+ channels. nih.govarvojournals.orgnih.gov For example, in retinal ganglion cells, the sigma-1 receptor agonist (+)-SKF10047 was found to inhibit L-type voltage-gated calcium currents, an effect that was reversible with a sigma-1 receptor antagonist. arvojournals.orgnih.gov In some cancer cell lines, sigma ligands have been reported to inhibit voltage-gated K+ channels, leading to a decrease in current density. frontiersin.org Co-immunoprecipitation studies have suggested a direct interaction between sigma-1 receptors and certain ion channels, such as the L-type calcium channel. arvojournals.orgnih.gov

As a muscarinic antagonist, this compound would be expected to block the effects of acetylcholine on ion channels. In neurons, muscarinic receptor activation can modulate a variety of ion channels, including K+ and Ca2+ channels, thereby influencing neuronal excitability.

Table 2: Documented Electrophysiological Effects of Sigma-1 Receptor Ligands in Patch-Clamp Studies

| Ion Channel | Cell Type | Effect of Sigma-1 Ligand | Reference |

| L-type Voltage-Gated Ca2+ Channels | Retinal Ganglion Cells | Inhibition of currents by agonist (+)-SKF10047. | arvojournals.orgnih.gov |

| Voltage-Gated K+ Channels | Cancer Cell Lines | Inhibition of current density. | frontiersin.org |

| N-type Calcium Channels | Cholinergic Interneurons | Inhibition of currents by agonists (+)-SKF 10047 and PRE-084. | frontiersin.org |

| NMDA Receptor Channels | Hippocampal Neurons | Potentiation of currents by agonist (+)-pentazocine. | nih.gov |

Synaptic Transmission Modulation in Brain Slices (Preclinical)

Preclinical studies using brain slices have been instrumental in understanding how drugs modulate synaptic transmission.

The activation of sigma-1 receptors has been shown to potentiate NMDA receptor-mediated synaptic transmission and long-term potentiation (LTP) in rat hippocampal slices. nih.gov The mechanism is thought to involve the prevention of the opening of small conductance Ca2+-activated K+ (SK) channels, which normally shunt NMDA receptor responses. nih.gov Furthermore, sigma-1 receptor agonists can increase the evoked release of acetylcholine from hippocampal slices, indicating a role in modulating presynaptic function. rug.nl

As a muscarinic antagonist, this compound would be expected to inhibit cholinergic modulation of synaptic transmission. Muscarinic receptors are known to play a crucial role in synaptic plasticity, and their blockade can impair forms of LTP and long-term depression (LTD) that are dependent on cholinergic signaling.

Comparative Pharmacological Profiling of this compound and Related Scaffolds

The most direct and well-documented pharmacological comparison for this compound is with its eutomer, dexetimide. ulb.ac.bejneurosci.orgguidetopharmacology.orgguidetopharmacology.org The two compounds are stereoisomers, and their differing potencies at muscarinic receptors provide a classic example of enantioselectivity in drug action. ulb.ac.bejneurosci.orgdrhazhan.comkok.mn

In binding assays for muscarinic receptors, dexetimide exhibits high affinity, with Ki values in the low nanomolar range. jneurosci.org In contrast, levetimide is significantly less potent, with its affinity being several orders of magnitude lower. jneurosci.org This high eudismic ratio underscores the specific stereochemical requirements for high-affinity binding to the muscarinic receptor. ulb.ac.be

Both dexetimide and levetimide also bind to sigma receptors. medkoo.com However, the stereoselectivity at sigma sites can be different from that at muscarinic receptors. For instance, one study found that both enantiomers potently inhibit [3H]DTG binding, indicating interaction with sigma-2 receptors, but with less stereoselectivity than observed at muscarinic receptors. rug.nl

Table 3: Comparative Binding Affinities of Levetimide and Dexetimide

| Compound | Receptor Target | Binding Affinity (IC50/Ki) | Stereoselectivity (Eudismic Ratio) | Reference |

| Dexetimide | Muscarinic Receptors | ~1-7 nM (IC50) | High | jneurosci.org |

| Levetimide | Muscarinic Receptors | ~2000-fold lower than dexetimide | High | jneurosci.org |

| Dexetimide | Sigma-2 Receptors ([3H]DTG) | Potent inhibition | Low to moderate | rug.nl |

| Levetimide | Sigma-2 Receptors ([3H]DTG) | Potent inhibition | Low to moderate | rug.nl |

Table of Compound Names

| Common Name | Chemical Name |

| This compound | (R)-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidinyl)piperidine hydrochloride |

| Dexetimide | (S)-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidinyl)piperidine |

| Scopolamine | (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate |

| Clozapine | 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e] nih.govnih.govdiazepine |

| (+)-Pentazocine | (2R,6R,11R)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol |

| (+)-SKF10047 | (2S,6S,11S)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-phenylethyl)-2,6-methano-3-benzazocin-8-ol |

Preclinical Pharmacodynamics and Efficacy Studies of Levetimide Hydrochloride

In Vitro Pharmacological Screens for Levetimide (B1674941) Hydrochloride Activity

Initial characterization of a new chemical entity involves comprehensive in vitro pharmacological screening to determine its biological activity profile. drhazhan.com These preliminary screens often utilize biochemical and cellular assays, such as receptor binding studies or enzyme inhibition panels, to identify the compound's primary targets and potential off-target interactions. drhazhan.comunq.edu.ar For a centrally acting agent, this screening is critical to understand its affinity and selectivity for various receptors, ion channels, and enzymes within the central nervous system (CNS).

Pharmacological profiling of levetimide has been conducted to ascertain its properties. kok.mn High-throughput screening methods allow for the rapid assessment of a compound against a wide array of biological targets. nih.gov This process helps to build a preliminary understanding of the molecule's mechanism of action and can guide the selection of appropriate animal models for subsequent efficacy testing. transpharmation.com

Below is an interactive table illustrating the types of targets commonly evaluated in in vitro pharmacological screens for CNS-active compounds.

| Target Class | Specific Examples | Assay Type | Purpose |

| Receptors | Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), NMDA, AMPA, GABA-A | Radioligand Binding | Determine affinity (Ki) and selectivity |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Uptake Inhibition | Measure potency (IC50) for blocking neurotransmitter reuptake |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Kinases, Phosphodiesterases | Enzyme Activity Assay | Assess inhibitory or activating potential (IC50/EC50) |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Electrophysiology (Patch-clamp) | Evaluate effects on ion flow and neuronal excitability |

Mechanistic Studies in Animal Models of Neurological Disorders (Focus on mechanisms)

Animal models are indispensable for investigating the complex pathophysiology of human neurological disorders and for evaluating the therapeutic potential of new compounds. semanticscholar.orgimrpress.com These models are designed to replicate key aspects of a disease, including its genetic basis, neuropathological features, and clinical symptoms, thereby providing a platform to explore a drug's mechanism of action in vivo. semanticscholar.org Research into neurodegenerative conditions like Alzheimer's and Huntington's disease has been significantly advanced by insights gained from animal models. nih.gov

The primary goal of these mechanistic studies is to bridge the gap between in vitro findings and potential clinical application by demonstrating how a compound modifies the disease process. semanticscholar.org This can involve using models that mimic altered cholinergic function, oxidative stress, or the amyloid cascade seen in Alzheimer's disease. mdpi.com By analyzing how an agent like Levetimide hydrochloride affects these pathways, researchers can build a stronger case for its therapeutic rationale.

A critical component of preclinical evaluation is assessing a compound's effect on brain function and behavior in rodent models of neurological disease. nih.govnih.gov Behavioral tests are designed to measure changes in cognition, motor function, and psychiatric symptoms. criver.com For instance, cognitive function, particularly spatial and working memory, is often assessed using paradigms like the Y-Maze and the Barnes maze. imrpress.commdpi.com The Y-maze leverages a rodent's natural tendency to explore novel environments to evaluate short-term spatial memory, which is dependent on the hippocampus and prefrontal cortex. imrpress.com

Motor coordination and deficits related to the basal ganglia, relevant in models of Parkinson's disease or Huntington's disease, can be evaluated using tests like the Pole Test, which measures the time taken for a mouse to turn and descend a vertical pole. criver.comimrpress.com These behavioral assessments are powerful tools, especially when combined with neurochemical analyses in the same animal, to link functional outcomes with physiological changes. criver.com

The table below summarizes common behavioral tests used in rodent models for neurological disorders.

| Behavioral Test | Purpose | Key Parameters Measured | Associated Disorders |

| Y-Maze Test | Assessment of short-term spatial and working memory. imrpress.com | Spontaneous alternations, arm entries. imrpress.com | Alzheimer's Disease, Cognitive Dysfunction |

| Pole Test | Assessment of locomotion and motor coordination (bradykinesia). imrpress.com | Time to turn, time to descend. imrpress.com | Parkinson's Disease, Huntington's Disease |

| Novel Object Recognition | Evaluation of learning and memory. imrpress.com | Time spent exploring novel vs. familiar object. | Cognitive Impairment, Alzheimer's Disease |

| Abnormal Involuntary Movements (AIMs) Scale | Quantifies drug-induced dyskinesia. nih.govnih.gov | Axial, limb, and orolingual movement scores. | Parkinson's Disease (L-DOPA treatment) |

Following behavioral assessments, post-mortem analysis of brain tissue provides direct evidence of a compound's effect on the underlying pathology of a disease. transpharmation.com Histopathological and molecular biomarker analyses are crucial for confirming the mechanism of action and for identifying translatable biomarkers that can predict drug efficacy in humans. transpharmation.com These techniques can reveal changes in cellular structure, protein aggregation, and inflammatory responses.

Commonly used methods include immunohistochemistry (IHC) and immunofluorescence, which use antibodies to visualize the location and abundance of specific proteins in tissue slices. transpharmation.com For example, in Alzheimer's disease models, these techniques are used to quantify the burden of amyloid-β plaques and neurofibrillary tangles. mdpi.com Molecular biomarker analysis may also involve measuring levels of specific proteins or phosphoproteins using technologies like ELISA or Meso Scale Discovery (MSD) electrochemiluminescence. transpharmation.com These analyses can explore the impact of a drug candidate on pathways related to its mechanism or on biomarkers associated with potential side effects. transpharmation.com

The following table details common biomarkers and the analytical techniques used in preclinical neurological studies.

| Biomarker Category | Specific Example | Analytical Technique | Pathological Relevance |

| Protein Aggregates | Amyloid-β (Aβ) plaques, Tau tangles | Immunohistochemistry (IHC), ELISA | Alzheimer's Disease. mdpi.com |

| Neuronal Integrity | Synaptophysin, NeuN | Western Blot, Immunofluorescence | Synaptic loss, Neuronal death |

| Neuroinflammation | Iba1 (microglia), GFAP (astrocytes) | IHC, Flow Cytometry | Glial activation, Inflammatory response |

| Signaling Pathways | Phosphorylated proteins (e.g., p-Tau) | MSD, Western Blot | Target engagement, Disease modification. transpharmation.com |

Assessment of this compound Brain Penetration and Distribution in Animal Models

A fundamental requirement for any CNS-active drug is the ability to cross the blood-brain barrier (BBB) and reach its target site in sufficient concentrations. thno.org Therefore, preclinical studies must rigorously assess brain penetration and tissue distribution.

The blood-brain barrier is a highly selective barrier that protects the brain from harmful substances but also blocks more than 98% of small-molecule drugs from entering. thno.org Overcoming this barrier is a major challenge in CNS drug development. thno.orgmpg.de The permeability of the BBB can be quantified using various methods. One such approach involves dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to calculate the influx constant (Kᵢ), a measure of how readily a substance moves from the blood into the brain tissue. nih.gov Studies have shown that BBB permeability can be a predictive marker of treatment response in some neurological conditions. nih.gov Evaluating a compound like this compound for its ability to permeate this barrier is a critical step in its preclinical development.

Once a compound crosses the BBB, it is important to understand its distribution within the brain and other body tissues. Tissue distribution studies are often conducted using a radiolabeled version of the compound to track its location and concentration over time. uni-mainz.de These studies reveal the extent of accumulation in various organs, with a particular focus on the brain-to-plasma concentration ratio. nih.gov

For example, an in vivo tissue distribution study in mice might examine the percentage of the injected dose per gram of tissue (%ID/g) at several time points post-injection. uni-mainz.de High initial brain uptake followed by prolonged retention is often a desirable characteristic for a CNS drug. uni-mainz.de This analysis provides essential pharmacokinetic data that informs dosing schedules and therapeutic windows for later-stage trials.

The table below presents illustrative data from a hypothetical tissue distribution study for this compound in mice, modeled after standard preclinical protocols. uni-mainz.de

| Time Post-Injection | Blood (%ID/g) | Brain (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Brain/Blood Ratio |

| 5 min | 1.85 | 1.30 | 15.2 | 10.5 | 0.70 |

| 30 min | 1.10 | 1.64 | 12.8 | 8.2 | 1.49 |

| 60 min | 0.75 | 1.55 | 9.5 | 6.1 | 2.07 |

| 120 min | 0.40 | 1.11 | 6.3 | 4.0 | 2.78 |

Lack of Publicly Available Data on the Preclinical Computational Studies of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of publicly available information regarding the preclinical pharmacodynamics and efficacy of the chemical compound "this compound," specifically concerning computational and systems biology approaches.

This compound is the hydrochloride salt of Levetimide (CAS RN: 21888-99-3), which is the levorotatory enantiomer of the muscarinic antagonist benzetimide (B37474). While Levetimide and its dextrorotatory enantiomer, Dexetimide (B1670337), are documented and available for research purposes, in-depth studies detailing their computational analysis are not present in the accessible scientific literature.

The requested article outline specified a detailed exploration of:

Computational and Systems Biology Approaches to this compound Action

Network Pharmacology and Pathway Analysis (in silico)

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements due to the absence of the necessary preclinical research data in the public domain.

Analytical and Bioanalytical Methodologies for Levetimide Hydrochloride Quantification in Research

Advanced Chromatographic Techniques for Levetimide (B1674941) Hydrochloride Detection

Chromatographic methods are central to the analysis of levetimide hydrochloride, providing high-resolution separation from other compounds present in complex matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a powerful and widely used technique for the sensitive and selective quantification of pharmaceuticals like this compound. frontiersin.orgimtm.cz This method offers significant advantages, including rapid analysis times and high separation efficiency, which are critical when dealing with complex biological samples. imtm.czthermofisher.com The use of sub-2 µm particle columns in UHPLC systems results in sharper and taller peaks, thereby improving detection sensitivities. thermofisher.com

In a typical UHPLC-MS/MS workflow, the sample is first subjected to a separation on a reversed-phase column. nih.gov The choice of column, such as a C18 or a PFP (pentafluorophenyl) column, can be optimized to achieve the best separation for the target analyte. thermofisher.comnih.gov The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier such as formic acid to ensure efficient ionization. frontiersin.orgthermofisher.com

Following chromatographic separation, the analyte enters the mass spectrometer. The instrument is typically operated in the positive electrospray ionization (ESI) mode and utilizes selected reaction monitoring (SRM) for quantification. frontiersin.orgnih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, which provides high selectivity and reduces matrix interference. frontiersin.orgnih.gov Method validation according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), is essential to ensure the reliability of the data. This includes assessing parameters like linearity, accuracy, precision, selectivity, and matrix effects. frontiersin.org

A summary of typical UHPLC-MS/MS parameters for the analysis of a related hydrochloride compound is presented in the table below.

| Parameter | Typical Value/Condition |

| Chromatography System | UHPLC System (e.g., Thermo Scientific Accela, Waters Acquity UPLC) frontiersin.orgthermofisher.com |

| Column | Reversed-phase, e.g., Hypersil GOLD PFP (1.9 µm), HSS T3 (1.8 µm) frontiersin.orgthermofisher.com |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water (with 0.1% formic acid) frontiersin.orgthermofisher.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode frontiersin.orgnih.gov |

| Mass Spectrometer | Triple Quadrupole nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) frontiersin.orgnih.gov |

| LLOQ | Dependent on matrix, often in the low ng/mL range frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it particularly suitable for identifying and quantifying metabolites of this compound that can be made volatile through derivatization. nih.gov This method provides high chromatographic resolution and definitive compound identification based on mass spectra. researchgate.net

For many primary metabolites, which are often non-volatile, a crucial step before GC-MS analysis is derivatization. nih.gov This chemical process increases the volatility and thermal stability of the analytes. mdpi.com A common two-step derivatization procedure involves methoximation followed by silylation. mdpi.com Methoxyamine hydrochloride is used in the first step to stabilize aldehydes and ketones. nih.govmdpi.com In the second step, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace acidic protons in functional groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, and the eluting compounds are ionized, typically by electron ionization (EI). The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for metabolite identification, often by comparison to spectral libraries. nih.govprotocols.io

| Parameter | Typical Condition |

| Derivatization Step 1 | Methoxyamine hydrochloride in pyridine (B92270) nih.govprotocols.io |

| Derivatization Step 2 | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.govprotocols.io |

| GC Column | Capillary column |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) nih.govprotocols.io |

| Data Analysis | Comparison with spectral libraries for metabolite identification protocols.io |

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes the differential migration of charged molecules in an electric field within a narrow fused-silica capillary. creative-proteomics.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com Capillary Zone Electrophoresis (CZE) is a common mode of CE used for the analysis of small molecules like this compound. lcms.cz

In a typical CE setup, the capillary is filled with a background electrolyte (BGE) or buffer solution. mdpi.com The choice of buffer composition and pH is critical for achieving optimal separation. nih.gov Samples are introduced into the capillary, often through hydrodynamic or electrokinetic injection. mdpi.comnih.gov When a high voltage is applied across the capillary, analytes migrate at different velocities based on their charge-to-size ratio, leading to their separation. sciex.com Detection is commonly performed using a UV-Vis spectrophotometer, which measures the absorbance of the analytes as they pass through the detector window. creative-proteomics.comnih.gov

For quantitative analysis, an internal standard is often used to improve the precision of the method. nih.gov The method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

| Parameter | Typical Condition |

| Instrument | Capillary Electrophoresis System mdpi.com |

| Capillary | Fused silica, typically 50-75 µm internal diameter creative-proteomics.commdpi.com |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH creative-proteomics.comnih.gov |

| Injection Mode | Hydrodynamic or Electrokinetic mdpi.comnih.gov |

| Separation Voltage | High voltage (e.g., -30 kV to 25 kV) mdpi.comnih.gov |

| Detection | UV-Vis Detector creative-proteomics.comnih.gov |

| Quantitative Analysis | Peak area ratio relative to an internal standard nih.gov |

Spectrophotometric and Spectrofluorometric Assays for this compound

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of this compound in bulk and pharmaceutical formulations. nih.gov These methods are often based on the formation of colored complexes that can be measured using a UV-Visible spectrophotometer. nih.govcore.ac.uk

One common approach involves the formation of an ion-pair complex. For instance, this compound can react with an acidic dye like methyl orange in a buffered aqueous solution to form a colored complex. nih.gov This complex can then be extracted into an organic solvent, such as dichloromethane, and its absorbance measured at a specific wavelength. nih.gov The concentration of the drug is then determined from a calibration curve. nih.gov

Another spectrophotometric technique involves charge-transfer complexation. In this method, the drug, acting as an electron donor, reacts with a π-acceptor reagent like p-chloranilic acid (p-CA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored charge-transfer complex. semanticscholar.orgijpsonline.com The absorbance of this complex is then measured at its wavelength of maximum absorption. ijpsonline.com The reaction conditions, such as solvent, reagent concentration, and temperature, are optimized to ensure complete complex formation. ijpsonline.comresearchgate.net

| Method Type | Reagent Example | Complex Type | Wavelength (λmax) |

| Ion-Pair Complexation | Methyl Orange | Ion-Pair Complex | 422 nm nih.gov |

| Charge-Transfer Complexation | p-Chloranilic Acid | Charge-Transfer Complex | 508 nm ijpsonline.com |

| Charge-Transfer Complexation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Charge-Transfer Complex | 476 nm ijpsonline.com |

While spectrophotometric methods are valuable, spectrofluorometric methods, which measure fluorescence, can offer enhanced sensitivity. nih.gov If this compound is naturally fluorescent or can be derivatized with a fluorescent agent, HPLC coupled with fluorescence detection can provide limits of detection comparable to mass spectrometry. nih.gov

Electrochemical Sensors and Biosensors for this compound Quantification

Electrochemical sensors and biosensors are emerging as powerful tools for the rapid, sensitive, and selective detection of pharmaceutical compounds. mdpi.commdpi.com These devices translate the chemical interaction between the analyte and an electrode surface into a measurable electrical signal, such as current or potential. mdpi.com They offer advantages of portability, low cost, and the ability to perform on-site analysis. mdpi.com

For the detection of hydrochloride compounds, electrochemical sensors can be designed based on various principles. Amperometric sensors, for example, measure the current produced from the electrochemical oxidation or reduction of the analyte at the electrode surface. winsen-sensor.com The electrode material plays a crucial role in the sensor's performance. Modified electrodes, such as those incorporating nanomaterials, can enhance sensitivity and selectivity. nih.gov

The development of an electrochemical sensor involves optimizing parameters such as the composition of the electrode, the pH of the supporting electrolyte, and the potential applied. The resulting sensor can provide a linear response over a specific concentration range, allowing for quantitative analysis. nih.gov

| Sensor Type | Principle | Key Features |

| Electrochemical Sensor | Measures current or potential from the analyte's electrochemical reaction. mdpi.comwinsen-sensor.com | Low cost, portability, rapid analysis. mdpi.commdpi.com |

| Biosensor | Utilizes a biological recognition element (e.g., aptamer) coupled to a transducer. mdpi.com | High selectivity and sensitivity. mdpi.com |

Development of Robust Methodologies for this compound Analysis in Biological Matrices (e.g., animal tissue, cell culture media)

Analyzing this compound in complex biological matrices like animal tissue and cell culture media presents unique challenges due to the presence of numerous interfering substances. mdpi.com Therefore, the development of robust analytical methodologies requires meticulous sample preparation and highly selective detection techniques. mdpi.commdpi.com

Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the matrix and remove potential interferences. Common techniques include:

Protein Precipitation (PPT): This is a simple and common first step where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It is effective in removing many matrix components. mdpi.comnih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analyte by utilizing a solid sorbent material that retains the analyte while interferences are washed away. frontiersin.org

Analytical Techniques:

LC-MS/MS: As discussed earlier, liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity. nih.govlcms.cz It is widely used for analyzing components in cell culture media and for therapeutic drug monitoring in plasma. nih.govlcms.cz

GC-MS: This technique can be applied to analyze metabolites in biological fluids after appropriate extraction and derivatization steps. nih.gov

The development and validation of these methods are critical to ensure reliable data for pharmacokinetic and metabolic studies. Validation typically includes assessing linearity, accuracy, precision, recovery, and matrix effects. nih.govfrontiersin.org

A comparative overview of sample preparation techniques for biological matrices:

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by centrifugation. mdpi.com | Simple, fast. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. mdpi.com | Cleaner extracts than PPT. | Can be labor-intensive, uses organic solvents. |

| Solid-Phase Extraction | Analyte retention on a solid sorbent. frontiersin.org | High selectivity, concentration of analyte. | Can be more expensive and require method development. |

Metabolic Fate and Biotransformation of Levetimide Hydrochloride in Preclinical Systems

Identification and Characterization of Levetimide (B1674941) Hydrochloride Metabolites (in vitro/animal models)

The initial step in understanding the metabolic fate of Levetimide hydrochloride is the identification and structural characterization of its metabolites. This is achieved through studies in both laboratory-based systems and in preclinical animal models. admescope.com

In Vitro Models:

Liver Subcellular Fractions: The most common in vitro systems include liver microsomes and S9 fractions, which contain a high concentration of drug-metabolizing enzymes. europa.eunuvisan.com These systems are used to screen for metabolic stability and to generate metabolites for initial identification.

Hepatocytes: Incubations with cryopreserved or fresh hepatocytes (from humans and various animal species) offer a more complete picture, as they contain both Phase I and Phase II enzymes as well as relevant cofactors and transporters. nuvisan.comeuropa.eu Advanced models like 3D-cultured hepatocytes are increasingly used to better mimic the in vivo environment. nih.gov

In Vivo Models:

Animal Studies: Preclinical species such as mice, rats, dogs, and monkeys are used to understand the metabolism of a compound in a whole-organism context. mdpi.comnih.gov Following administration of this compound, biological samples (urine, feces, and plasma) are collected for analysis. europa.eu Often, a radiolabeled version of the compound is used to ensure all drug-derived material can be tracked and quantified. europa.eu

The goal of these studies is to create a metabolic map, identifying the chemical structures of all significant metabolites. While specific metabolites for this compound are not publicly documented, the process would aim to identify common biotransformations such as oxidation, hydroxylation, N-dealkylation, or conjugation. nih.gov

Enzymatic Pathways of this compound Biotransformation (e.g., Cytochrome P450, UGT)

Drug biotransformation is typically a two-phase process mediated by specific enzyme families. Identifying the precise enzymes that metabolize this compound is critical for predicting potential drug-drug interactions. evotec.com

Phase I Reactions: These are functionalization reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose a polar functional group on the parent molecule. The most important enzyme family in this phase is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govmdpi.com The key human CYP isoforms responsible for the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19 . mdpi.com These enzymes are found primarily in the liver but also in other tissues like the brain. nih.govfrontiersin.org

Phase II Reactions: These are conjugation reactions where an endogenous, water-soluble molecule is attached to the parent compound or its Phase I metabolite, facilitating excretion. nih.gov Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) , which catalyze glucuronidation, the most common Phase II reaction. nih.govmdpi.com Other important enzyme families are sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs). mdpi.com

Species-Specific Metabolic Profiles of this compound (Animal vs. in vitro)

Significant differences can exist in drug metabolism across various species, and understanding these differences is crucial for extrapolating animal data to humans. nih.govrug.nl Preclinical studies therefore involve a comparative approach, evaluating the metabolic profile of this compound in different animal models (e.g., rat, dog, monkey) and comparing them to data from human-derived in vitro systems (e.g., human liver microsomes or hepatocytes). mdpi.comnih.gov

Interspecies differences arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms. nih.govrug.nl For example, while some enzymes like CYP2E1 are relatively conserved across species, others like CYP3A, CYP2C, and CYP2D show considerable variability. nih.gov This can lead to both quantitative (rate of metabolism) and qualitative (types of metabolites formed) differences. mdpi.com

By comparing the metabolic pathways in preclinical species to those in human in vitro systems, researchers can select the most appropriate animal species for toxicology studies—one that produces a human-like metabolite profile. admescope.com This ensures that the safety of all significant human metabolites is adequately tested. admescope.com

The table below illustrates a hypothetical comparison of intrinsic clearance (a measure of metabolic rate) across different preclinical systems, a common practice in drug development.

| System | Species | Intrinsic Clearance (CLint) (mL/min/kg) - Example Data | Primary Metabolic Pathway (Hypothetical) |

|---|---|---|---|

| Hepatocytes | Rat | 35.2 | Oxidation |

| Hepatocytes | Dog | 18.5 | Oxidation, Glucuronidation |

| Hepatocytes | Monkey | 9.8 | Oxidation |

| Hepatocytes | Human | 12.1 | Oxidation, Glucuronidation |

This table contains example data to illustrate species differences in metabolic rates as specific data for this compound is not available. Data patterns are based on general findings in pharmacokinetic studies. mdpi.com

Reaction Phenotyping and Metabolite Identification Using High-Resolution Mass Spectrometry

Reaction phenotyping is the experimental process of identifying which specific enzymes (e.g., which CYP or UGT isoforms) are responsible for a drug's metabolism. nih.govdls.com According to regulatory guidance, this is typically done using two complementary in vitro approaches:

Recombinant Enzymes: The compound is incubated individually with a panel of cDNA-expressed human enzymes (e.g., rhCYP3A4, rhCYP2D6) to see which ones are capable of metabolizing it. nih.gov

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. dls.cominotiv.com A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

The analysis in these studies, as well as in general metabolite identification, relies heavily on advanced analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite profiling. admescope.comnuvisan.comnih.govinotiv.com

HRMS instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent drug and its metabolites. nih.gov By comparing the mass spectra of metabolites to the parent compound, specific biotransformations can be identified (e.g., an increase of 15.9949 Da indicates an oxidation). nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), which fragments the metabolite ions to reveal structural details. nih.gov This combination of techniques enables the sensitive detection and confident structural elucidation of metabolites, even those present at very low levels. nih.gov

Future Directions and Emerging Research Avenues for Levetimide Hydrochloride

Exploration of Novel Therapeutic Hypotheses for Levetimide (B1674941) Hydrochloride (Mechanistic, Preclinical)

Levetimide hydrochloride is a synthetic compound whose biological effects and mechanisms are primarily explored in preclinical research settings. biosynth.com Its mode of action is understood to involve interaction with specific molecular targets, which can influence cellular and neurological pathways. biosynth.com While its exact mechanisms are still a subject of intensive study, current research provides a foundation for exploring new therapeutic applications.

Initial investigations have pointed towards its potential utility in modulating various biological systems. biosynth.com For instance, preclinical studies have explored its role in managing pain, particularly post-operative pain, suggesting an interaction with sigma receptors. google.com There is also evidence suggesting its potential as an anti-emetic agent to alleviate side effects from chemotherapy. google.com Another area of interest is its potential application in pain management, where it is listed among compounds for inflammatory and pain signaling. biosynth.com

Building on these findings, future mechanistic studies could investigate novel hypotheses. For example, given its effects on neurological pathways, researchers could explore its potential in other central nervous system (CNS) disorders beyond pain. This could involve preclinical models of neurodegenerative diseases or psychiatric conditions where the compound's known molecular targets may play a role. Investigating its interaction with various receptor subtypes and downstream signaling cascades will be crucial for uncovering new therapeutic possibilities.

A summary of potential therapeutic areas for this compound based on preclinical evidence is presented below.

| Potential Therapeutic Area | Preclinical Evidence/Hypothesis | Key Molecular Target/Pathway (Hypothesized) |

| Post-Operative Pain | Demonstrated efficacy in preclinical models of pain following surgery. google.com | Sigma Receptor Antagonism google.com |

| Chemotherapy-Induced Emesis | Investigated for the prevention and treatment of nausea and vomiting induced by chemotherapy. google.com | Dopamine Antagonism / 5-HT3 Antagonism (common pathways for anti-emetics) |

| Inflammatory Pain | Listed as a compound relevant to inflammatory and pain signaling pathways. biosynth.com | Modulation of inflammatory mediators or pain receptors. |

| CNS Disorders | Known to influence neurological pathways. biosynth.com | Interactions with neurotransmitter systems beyond its currently understood targets. |

Rational Design of Next-Generation this compound Analogues

The advancement of a therapeutic compound often involves the rational design of analogues to enhance efficacy, improve selectivity, and reduce potential side effects. For this compound, a chiral compound, stereochemistry plays a pivotal role. researchgate.net The principle of eudismic ratio—the difference in pharmacological activity between enantiomers—is central to this effort. Developing a single enantiomer can lead to a better receptor fit, resulting in superior therapeutic action and a lower metabolic load. researchgate.net

Future research will likely focus on creating next-generation analogues of this compound through several strategies:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of Levetimide and evaluating the impact on biological activity. This helps to identify the key chemical moieties responsible for its therapeutic effects.

Computational Modeling and Simulation: Using computer-aided drug design (CADD) to predict how different structural modifications will affect the binding affinity and selectivity of the compound for its target receptors. nih.gov This allows for the virtual screening of numerous potential analogues before undertaking costly and time-consuming synthesis.

Bioisosteric Replacement: Replacing certain functional groups within the Levetimide molecule with other groups that have similar physical or chemical properties. This can be used to fine-tune the compound's pharmacokinetic and pharmacodynamic profile.

Focus on Stereoselectivity: Given that Levetimide is a specific enantiomer, further studies could explore the activity of its distomer (the other enantiomer) to confirm it is inactive or contributes to undesirable effects. researchgate.net This would reinforce the rationale for using the single, active enantiomer and guide the synthesis of new analogues that maintain this stereochemical purity.

The goal of these efforts is to develop new chemical entities with optimized properties, potentially leading to a new generation of drugs with improved therapeutic profiles. researchgate.netnih.gov

Integration of Omics Technologies for Comprehensive this compound Profiling

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful suite of tools for comprehensively profiling the effects of this compound. humanspecificresearch.org Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of the compound's mechanism of action, identify biomarkers for its effects, and potentially uncover novel therapeutic targets. researchgate.netfrontiersin.org

The application of these technologies in Levetimide research could include:

Genomic Profiling: Analyzing how an organism's genetic makeup influences its response to this compound. nih.gov This can help identify genetic variants that may predict efficacy or susceptibility to adverse effects, paving the way for personalized medicine. researchgate.netnih.gov

Transcriptomics: Studying the complete set of RNA transcripts in cells exposed to the compound. This reveals which genes are up- or down-regulated, providing insights into the cellular pathways affected by this compound.

Proteomics: Analyzing the entire complement of proteins in a biological sample. wikipedia.org This can identify the specific proteins that this compound interacts with, as well as downstream changes in protein expression and post-translational modifications, offering a direct view of its functional impact. nih.govbio-rad.com

Metabolomics: Profiling the complete set of small-molecule metabolites. This can reveal alterations in metabolic pathways caused by the compound, which is crucial for understanding its systemic effects and potential toxicity.

An overview of how different omics technologies can be applied to this compound research is detailed in the table below.

| Omics Technology | Description | Application to this compound Research |

| Genomics | Study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identify genetic biomarkers that predict patient response or adverse effects. |

| Transcriptomics | Analysis of all RNA molecules (the transcriptome). humanspecificresearch.org | Uncover gene expression changes to understand affected cellular pathways. |

| Proteomics | Large-scale study of proteins, their structures, and functions. humanspecificresearch.orgwikipedia.org | Identify direct protein targets and downstream effects on protein networks. mdpi.com |

| Metabolomics | Comprehensive analysis of metabolites within a biological system. humanspecificresearch.org | Profile changes in metabolic pathways to understand systemic effects and toxicity. |

By integrating data from these different omics layers, researchers can build a comprehensive systems-level model of how this compound functions, accelerating its development and identifying new applications. frontiersin.orgmdpi.com

Challenges and Opportunities in this compound Research and Development (Preclinical Focus)

The path of any compound through preclinical research and development is fraught with challenges, and this compound is no exception. However, these challenges are often accompanied by significant opportunities for innovation and improvement.

Key Preclinical Challenges:

Predictive Validity of Animal Models: A major hurdle in drug development, particularly for CNS disorders, is the limited ability of animal models to accurately mimic human diseases and predict clinical outcomes. medium.comnih.gov

Target Identification and Validation: While initial targets for this compound have been proposed, a complete understanding of its molecular interactions is necessary to fully predict its efficacy and safety. nih.gov

Translational Hurdles: Successfully translating promising results from preclinical animal studies to human clinical trials is notoriously difficult. pharmad-mand.com Anatomical and physiological differences between species can significantly alter a drug's effects. pharmad-mand.com

Regulatory Compliance: Navigating the stringent guidelines set by regulatory bodies like the FDA and EMA is a complex and resource-intensive process that requires meticulous data collection and reporting under Good Laboratory Practices (GLP). medium.comsrce.hr

Opportunities for Advancement:

Innovative Preclinical Models: The development and use of advanced models, such as humanized animal models, organ-on-a-chip technologies, and sophisticated in-vitro systems, can provide more accurate predictions of human responses. medium.com

Biomarker Development: Utilizing omics technologies to identify and validate diagnostic, prognostic, and predictive biomarkers can help stratify patient populations and objectively measure the drug's effects, improving the success rate of clinical trials. nih.gov

Collaborative Research: Increased collaboration between academic institutions, industry, and government agencies can pool resources, expertise, and data, accelerating the research process and overcoming common obstacles. nih.gov

Enhanced Delivery Systems: For compounds like this compound, developing novel drug delivery systems can improve bioavailability, ensure consistent dosing, and enhance the predictive value of preclinical data. pharmad-mand.com

A summary of these challenges and opportunities is provided in the table below.

| Domain | Challenge | Opportunity |